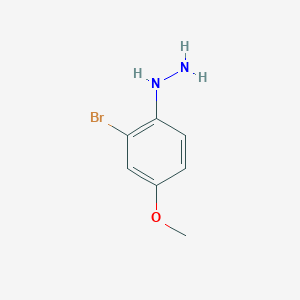

(2-Bromo-4-methoxyphenyl)hydrazine

Descripción

BenchChem offers high-quality (2-Bromo-4-methoxyphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-methoxyphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H9BrN2O |

|---|---|

Peso molecular |

217.06 g/mol |

Nombre IUPAC |

(2-bromo-4-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |

Clave InChI |

IBMHCNBKNJHIFH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)NN)Br |

Origen del producto |

United States |

(2-Bromo-4-methoxyphenyl)hydrazine CAS 299165-34-7 properties

An In-depth Technical Guide to (2-Bromo-4-methoxyphenyl)hydrazine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and core applications of (2-Bromo-4-methoxyphenyl)hydrazine (CAS 299165-34-7). It is designed to provide not only procedural knowledge but also the underlying scientific rationale to empower effective utilization of this versatile synthetic intermediate.

Core Compound Profile and Physicochemical Properties

(2-Bromo-4-methoxyphenyl)hydrazine is a substituted arylhydrazine, a class of compounds of significant interest in organic synthesis. Its utility is primarily defined by the strategic placement of the bromo, methoxy, and hydrazine functional groups on the phenyl ring. This specific arrangement offers a unique combination of steric and electronic properties that can be exploited to direct chemical reactions and impart specific characteristics to target molecules.

The primary role of this reagent is as a precursor in the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry. The presence of the methoxy group (electron-donating) and the bromine atom (electron-withdrawing and a useful synthetic handle) allows for the creation of highly functionalized indole cores that are otherwise challenging to access.

Table 1: Physicochemical Properties of (2-Bromo-4-methoxyphenyl)hydrazine

| Property | Value | Source |

| CAS Number | 299165-34-7 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Canonical SMILES | COc1ccc(c(c1)Br)NN | [1] |

| InChIKey | IBMHCNBKNJHIFH-UHFFFAOYSA-N | [2] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Melting Point | No experimental data available | N/A |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF | Inferred |

Spectroscopic Signature for Compound Verification

Accurate characterization is paramount for ensuring the quality of starting materials and the success of subsequent reactions. While a public repository of experimental spectra for this specific compound is limited, a detailed spectroscopic profile can be predicted based on established principles and data from analogous structures.[3][4]

Table 2: Predicted Spectroscopic Data for (2-Bromo-4-methoxyphenyl)hydrazine

| Technique | Predicted Observations and Rationale |

| ¹H NMR | ~7.1-7.3 ppm (d, 1H): Aromatic proton ortho to the hydrazine group. ~6.8-7.0 ppm (dd, 1H): Aromatic proton meta to the hydrazine, split by two other protons. ~6.7-6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group. ~4.5-5.5 ppm (br s, 2H): -NH₂ protons, often broad and exchangeable with D₂O. ~3.7-3.8 ppm (s, 3H): -OCH₃ protons. ~3.5-4.5 ppm (br s, 1H): -NH proton, often broad. |

| ¹³C NMR | ~155-158 ppm: Aromatic carbon attached to the methoxy group. ~145-148 ppm: Aromatic carbon attached to the hydrazine group. ~115-125 ppm: Remaining aromatic carbons (CH). ~110-115 ppm: Aromatic carbon attached to the bromine atom. ~55-56 ppm: Methoxy carbon (-OCH₃). |

| Mass Spec (EI) | M⁺ at m/z 216/218: Molecular ion peak showing the characteristic isotopic pattern for one bromine atom. Key Fragments: Loss of NH₂ (m/z 200/202), loss of N₂H₃ (m/z 185/187), and other fragments corresponding to the aromatic ring. |

| IR Spectroscopy | 3200-3400 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) from the hydrazine group. 2850-3000 cm⁻¹: C-H stretching from aromatic and methyl groups. ~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching from the aromatic ring. 1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. 1000-1050 cm⁻¹: Symmetric C-O-C stretching. 550-650 cm⁻¹: C-Br stretching. |

Synthesis, Handling, and Safety

Proposed Synthetic Pathway

(2-Bromo-4-methoxyphenyl)hydrazine is typically prepared from its corresponding aniline precursor, 2-bromo-4-methoxyaniline. The most common laboratory-scale synthesis involves a two-step diazotization-reduction sequence.

-

Step 1: Diazotization. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium intermediate.

-

Step 2: Reduction. The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Regiochemical Considerations

The substituents on the phenylhydrazine ring dictate the outcome of the cyclization. In this case:

-

The 4-methoxy group is strongly electron-donating, which activates the aromatic ring and can influence the rate of reaction.

-

The 2-bromo group is sterically bulky and electron-withdrawing. Its presence generally blocks cyclization at the C-2 position, forcing the-[5][5]sigmatropic rearrangement to occur exclusively with the C-6 position of the hydrazine's aromatic ring. This provides excellent regiochemical control, leading specifically to a 7-bromo-5-methoxyindole product. This predictability is a major advantage for synthetic chemists. [6]

Generalized Experimental Protocol

This protocol describes a typical procedure for the synthesis of a 7-bromo-5-methoxyindole derivative.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Bromo-4-methoxyphenyl)hydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Causality: Acetic acid often serves as both the solvent and the Brønsted acid catalyst. [7]Using a slight excess of the carbonyl component ensures complete consumption of the limiting hydrazine.

-

-

Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate. Progress can be monitored by TLC.

-

Cyclization: Add the cyclization catalyst. Polyphosphoric acid (PPA) is a common choice and can be added directly to the reaction mixture. Alternatively, catalysts like zinc chloride (ZnCl₂) or sulfuric acid can be used. [5][8] * Causality: Strong acids are required to protonate the hydrazone, facilitating the tautomerization and the subsequent-[5][5]sigmatropic rearrangement. PPA also acts as a dehydrating agent.

-

Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice or cold water. This will precipitate the crude indole product and quench the acid catalyst.

-

Causality: The indole product is typically a solid that is insoluble in water. Quenching with ice water controls the exotherm from the acid dilution.

-

-

Neutralization and Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure indole derivative.

Broader Applications in Drug Discovery and Chemical Biology

The indole core is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. The ability to generate specific 7-bromo-5-methoxyindoles using this reagent is highly valuable.

-

Scaffold for Bioactive Molecules: This specific substitution pattern can be a starting point for synthesizing analogs of compounds like serotonin or melatonin. The methoxy group can enhance binding to certain receptors, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. [5]* Modulation of Pharmacokinetics: The presence of a halogen like bromine can increase metabolic stability and modulate the lipophilicity of a drug candidate, which are critical pharmacokinetic properties.

-

Probes and Inhibitors: Hydrazine-containing molecules themselves are being explored as covalent probes and inhibitors for various enzymes, particularly those dependent on cofactors. [9][10]This suggests that (2-Bromo-4-methoxyphenyl)hydrazine or its derivatives could have direct biological applications beyond their use as synthetic intermediates.

Conclusion

(2-Bromo-4-methoxyphenyl)hydrazine is a highly specialized and valuable reagent for organic and medicinal chemists. Its true power lies in the predictable and regioselective access it provides to 7-bromo-5-methoxy-substituted indoles via the time-tested Fischer indole synthesis. A thorough understanding of its properties, handling requirements, and the mechanistic nuances of its core reactivity enables researchers to leverage this compound to its full potential in the synthesis of complex molecules for drug discovery and materials science.

References

-

Appchem. (2-bromo-4-methoxyphenyl)hydrazine | 299165-34-7.

-

Alfa Chemistry. Fischer Indole Synthesis.

-

Wikipedia. Fischer indole synthesis.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylhydrazine hydrochloride.

-

ChemScene. [(2-bromo-4,5-dimethoxyphenyl)methyl]hydrazine hydrochloride.

-

Ishii, H., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society.

-

Salunke, V. R., & Baseer, M. A. Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim., 2013, 58(1), 29-32.

-

Cambridge University Press. Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.

-

Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 2014, 19(8), 12595-12610.

-

PubChemLite. (2-bromo-4-methoxyphenyl)hydrazine hydrochloride.

-

Combi-Blocks, Inc. ST-5395 - Safety Data Sheet.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).

-

Vinogradova, E. V., et al. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-methoxybenzaldehyde.

-

Beilstein Journals. Supplementary Information - Characterization data of 2-Bromo-4-methoxyphenol.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Bromophenylhydrazine hydrochloride.

-

AK Scientific, Inc. (2-Bromo-4-nitrophenyl)hydrazine;hydrochloride - Safety Data Sheet.

-

Yildirim, S., et al. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. ChemistrySelect.

-

Bacon, J. R., et al. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.

-

Wence-Delgado, E., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

-

PubChem. 2-Bromo-4-methoxyphenol.

-

Sigma-Aldrich. 4-Methoxyphenylhydrazine hydrochloride.

-

Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid.

-

ChemicalBook. (4-methoxyphenyl)hydrazine 1H NMR spectrum.

-

Royal Society of Chemistry. Experimental section General.

-

BenchChem. Spectroscopic Analysis of (4-methoxycyclohexyl)hydrazine: A Technical Guide.

-

ResearchGate. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR, UV) studies...

Sources

- 1. appchemical.com [appchemical.com]

- 2. PubChemLite - (2-bromo-4-methoxyphenyl)hydrazine hydrochloride (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 10. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-Bromo-4-methoxyphenylhydrazine Hydrochloride

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.

High-Value Scaffold for Regioselective Indole Synthesis

Executive Summary & Strategic Value

In the landscape of heterocyclic synthesis, 2-Bromo-4-methoxyphenylhydrazine hydrochloride (CAS: 197590-44-6) serves as a critical "ortho-blocked" building block. Unlike unsubstituted phenylhydrazines that yield mixtures of isomers in the Fischer Indole Synthesis, this molecule leverages the steric bulk of the bromine atom at the C2 position to force cyclization exclusively at the C6 position.

This regiocontrol is paramount for the synthesis of 7-bromo-5-methoxyindoles , a scaffold class essential for developing melatonin receptor agonists (MT1/MT2) and serotonin modulators. The 7-bromo handle further enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this hydrazine a pivot point in divergent library synthesis.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| Chemical Name | (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride |

| CAS Number | 197590-44-6 |

| Molecular Formula | C₇H₉BrN₂O · HCl |

| Molecular Weight | 253.53 g/mol (Salt); 217.06 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (hot); Insoluble in non-polar solvents |

| Stability | Hygroscopic; susceptible to oxidation (store under inert gas) |

Structural Logic

-

C1-Hydrazine: The nucleophilic handle for hydrazone formation.

-

C2-Bromine: Acts as a regio-blocking group during [3,3]-sigmatropic rearrangement and a functional handle for downstream coupling.

-

C4-Methoxy: An electron-donating group (EDG) that increases the nucleophilicity of the hydrazine, accelerating condensation with carbonyls.

-

HCl Salt Form: Chosen over the free base to prevent auto-oxidation and "tarring" common to electron-rich aryl hydrazines.

Synthesis & Manufacturing Protocol

Methodology: Diazotization-Reduction Sequence Scale: Laboratory (10–50 g)

The synthesis proceeds from commercially available 2-bromo-4-methoxyaniline .[1] The choice of Stannous Chloride (SnCl₂) as the reducing agent is critical here; while sodium sulfite is cheaper, SnCl₂ offers superior yields for electron-rich anilines and avoids the formation of sulfonated byproducts.

Step-by-Step Protocol

1. Diazotization (In Situ Generation of Diazonium Salt)

-

Reagents: 2-Bromo-4-methoxyaniline (1.0 equiv), Conc. HCl (excess, ~10 equiv), NaNO₂ (1.05 equiv).

-

Procedure:

-

Suspend the aniline in concentrated HCl and cool to -5°C using an ice/salt bath. Critical: Efficient stirring is required as the hydrochloride salt of the aniline may precipitate.

-

Add an aqueous solution of NaNO₂ dropwise, maintaining internal temperature < 0°C.

-

Stir for 30 minutes. The solution should become clear/translucent yellow.

-

Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea.

-

2. Reduction (The SnCl₂ Method)

-

Reagents: SnCl₂·2H₂O (2.5 equiv), Conc. HCl.

-

Procedure:

-

Dissolve SnCl₂ in minimal conc. HCl and cool to -5°C.

-

Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring. Note: Exothermic reaction. Control rate to keep T < 10°C.

-

A thick precipitate (the hydrazine-tin complex) will form.

-

Allow to warm to room temperature and stir for 2 hours.

-

3. Isolation & Purification

-

Workup: Filter the double salt complex. Suspend the solid in 20% NaOH (cold) to liberate the free base (extract with ether/EtOAc).

-

Salt Formation: Dry the organic layer (Na₂SO₄), filter, and add 4M HCl in dioxane or bubble HCl gas.

-

Crystallization: The hydrochloride salt precipitates. Recrystallize from Ethanol/Et₂O to remove tin residues.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Stannous Chloride reduction route, ensuring high purity and stability.

Reaction Engineering: The Fischer Indole Synthesis

The primary utility of this compound is the synthesis of 7-bromo-5-methoxyindoles .

Mechanism & Regioselectivity

In a standard Fischer Indole synthesis, the [3,3]-sigmatropic rearrangement requires an ortho proton to attack.

-

Ortho Position 2: Occupied by Bromine.[1] Blocked.

-

Ortho Position 6: Occupied by Hydrogen. Open.

This steric blockade forces the rearrangement to occur exclusively at C6, yielding a single regioisomer.

Reaction Scheme:

-

Condensation: Hydrazine + Ketone (e.g., Ethyl Pyruvate) → Hydrazone.

-

Acid Catalysis: Protonation of the ene-hydrazine tautomer.

-

Rearrangement: Formation of the C-C bond at C6.

-

Cyclization: Elimination of NH₃ to form the indole.[2]

Regioselectivity Pathway Diagram

Caption: The C2-Bromine substituent acts as a regiocontrol element, forcing cyclization exclusively via Path B.

Key Applications in Drug Discovery

Melatonin Receptor Ligands

The 5-methoxyindole core is the pharmacophore for melatonin. Introducing a bromine at C7 allows for the synthesis of 7-substituted analogues (e.g., 7-bromomelatonin) which have shown high affinity for MT1 and MT2 receptors . The 7-position is critical for probing the size of the receptor binding pocket.

Triptan Analogues

While Sumatriptan and others are 5-substituted, the 7-bromo-5-methoxy scaffold allows researchers to create "hybrid" triptans with extended conjugation or lipophilic groups at the 7-position, potentially altering metabolic stability or blood-brain barrier penetration.

Divergent Library Synthesis

The 7-bromo group survives the harsh acidic conditions of the Fischer synthesis. This allows the indole product to serve as a substrate for:

-

Suzuki Coupling: Arylation/Alkylation at C7.

-

Buchwald-Hartwig: Amination at C7.

-

Heck Reaction: Vinylation at C7.

Analytical Characterization (Expected Data)

Based on structure and analogous compounds.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.2 (s, 3H, -NHNH₂·HCl, broad, exchangeable).

-

δ 7.8 (s, 1H, -NH-, broad).

-

δ 7.15 (d, J=2.5 Hz, 1H, Ar-H3).

-

δ 7.05 (d, J=8.8 Hz, 1H, Ar-H6).

-

δ 6.90 (dd, J=8.8, 2.5 Hz, 1H, Ar-H5).

-

δ 3.75 (s, 3H, -OCH₃).

-

-

Mass Spectrometry (ESI+):

-

m/z calc for [M+H]⁺ (Free base): 217.0/219.0 (1:1 Isotope pattern for Br).

-

Safety & Handling Guidelines

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | Wear nitrile gloves and lab coat. |

| Skin Sensitization | May cause an allergic skin reaction. | Avoid dust formation; use fume hood. |

| Stability | Potential for exothermic decomposition. | Store below 4°C; Do not heat dry solid >100°C. |

Storage: Store in a tightly closed container at 2–8°C . The hydrochloride salt is hygroscopic; store under argon or nitrogen if possible to prevent discoloration (oxidation).

References

-

CymitQuimica . (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride Product Page. Retrieved from

-

BenchChem . The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. Retrieved from

-

Google Patents . Preparation method of 2-bromophenylhydrazine hydrochloride (CN103387514A). Retrieved from

-

ResearchGate . 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity. Retrieved from

-

PubChem . 2-Bromo-4-methoxyaniline (Precursor Data). Retrieved from

Sources

2-Bromo-4-Methoxyphenylhydrazine: A Strategic Scaffold for Regioselective Heterocycle Synthesis

Executive Summary

In the landscape of fragment-based drug design (FBDD), (2-bromo-4-methoxyphenyl)hydrazine (CAS 197590-44-6) represents a high-value "privileged structure" precursor. Its utility stems from its unique substitution pattern: an electron-donating methoxy group at the para-position and a reactive bromine handle at the ortho-position relative to the hydrazine moiety.

This specific arrangement solves a persistent challenge in heterocyclic chemistry: regiocontrol .[1] When employed in cyclization reactions (e.g., Fischer Indole Synthesis), the ortho-bromine atom acts as a steric blocker, forcing cyclization exclusively to the remaining open ortho-position. This predictable reactivity provides direct access to 7-bromo-5-methoxyindoles and 7-bromo-5-methoxyindazoles —scaffolds critical for kinase inhibitors (e.g., IKK-β), GPCR ligands (Melatonin MT2), and PPAR agonists.

This guide provides a validated protocol for synthesizing this building block, elucidates its regioselective mechanics, and details its transformation into bioactive heterocycles.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride |

| CAS Number | 197590-44-6 (HCl salt); 144985-14-6 (Free base generic) |

| Precursor CAS | 32338-02-6 (2-Bromo-4-methoxyaniline) |

| Molecular Formula | C₇H₉BrN₂O · HCl |

| Molecular Weight | 253.53 g/mol (HCl salt) |

| Appearance | Off-white to pale pink crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (hot); Insoluble in non-polar organics |

| Key Functionality | Hydrazine: Heterocycle formation (N-N bond source).Bromine (C2): Cross-coupling handle (Suzuki, Buchwald).Methoxy (C4): Electronic modulation (EDG). |

Synthesis Module: Preparation of the Building Block

The most robust route to (2-bromo-4-methoxyphenyl)hydrazine is the Diazotization-Reduction sequence starting from commercially available 2-bromo-4-methoxyaniline. This method is preferred over nucleophilic aromatic substitution (SNAr) because the electron-rich methoxy group deactivates the ring toward nucleophilic attack by hydrazine.

Experimental Protocol

Reaction Overview:

-

Diazotization: Aniline

Diazonium Salt (using NaNO₂/HCl).[1] -

Reduction: Diazonium Salt

Aryl Hydrazine (using SnCl₂).

Reagents:

-

2-Bromo-4-methoxyaniline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)

-

Conc. Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Slurry Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 2-bromo-4-methoxyaniline (10 g, 49.5 mmol) in conc. HCl (30 mL) and water (10 mL). Cool the mixture to -5°C using an ice/salt bath. Note: Efficient stirring is critical as the aniline hydrochloride salt may form a thick paste.

-

Diazotization: Dissolve NaNO₂ (3.76 g, 54.5 mmol) in water (15 mL). Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 0°C . Stir for 30 minutes at -5°C. The mixture should become a clear, dark orange solution (diazonium salt).

-

Reduction: Dissolve SnCl₂·2H₂O (28 g, 124 mmol) in conc.[1] HCl (40 mL) . Cool this solution to 0°C. Add the cold tin chloride solution dropwise to the diazonium mixture over 45 minutes, keeping the temperature below 5°C .

-

Observation: A thick precipitate (the hydrazine tin double salt) will form immediately.[1]

-

-

Isolation: Stir the suspension at 0°C for 2 hours, then allow it to warm to room temperature overnight. Filter the solid and wash with cold brine.

-

Liberation of HCl Salt: Suspend the tin complex in water (50 mL) and treat with 20% NaOH solution until strongly alkaline (pH > 12) to liberate the free hydrazine (an oil).[1] Extract immediately with diethyl ether (3 x 50 mL). Dry the organics over Na₂SO₄.

-

Salt Formation: Cool the ether solution to 0°C and add 4M HCl in dioxane dropwise. The (2-bromo-4-methoxyphenyl)hydrazine hydrochloride will precipitate as a white/pink solid. Filter, wash with ether, and dry under vacuum.[1]

Yield: Typically 65–75%.[1] Purity Check: ¹H NMR (DMSO-d₆) should show broad NH signals at ~10.2 ppm and ~8.5 ppm, with distinct aromatic doublets/singlets.[1]

Strategic Application: Regioselective Fischer Indole Synthesis

The primary value of this building block is its ability to dictate regiochemistry during the synthesis of substituted indoles.

The "Ortho-Blocking" Effect

In a standard Fischer Indole Synthesis using a 3-substituted phenylhydrazine (meta-substituted), cyclization can occur at either ortho position, leading to a mixture of 4- and 6-substituted indoles. However, with 2-bromo-4-methoxyphenylhydrazine :

The [3,3]-sigmatropic rearrangement cannot proceed through the bromine-bearing carbon (steric and electronic prohibition). Therefore, cyclization is forced exclusively to the 6-position.

Product: The resulting indole will have the Bromine at C7 and the Methoxy at C5 .[6]

Visualization: Regioselective Pathway

Figure 1: The steric bulk of the bromine atom at the ortho-position directs the [3,3]-sigmatropic rearrangement exclusively to the unsubstituted ortho-carbon, yielding 7-substituted indoles.

Protocol: Synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydrocarbazole

Demonstrating the reaction with cyclohexanone.

-

Condensation: Dissolve (2-bromo-4-methoxyphenyl)hydrazine HCl (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid (10 volumes).

-

Cyclization: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC.[1][2][5][7]

-

Workup: Pour the reaction mixture into ice water. The product will precipitate.[1][2][8][9][10]

-

Purification: Filter the solid. If necessary, recrystallize from ethanol/water.[1][8]

-

Result: 8-Bromo-6-methoxy-1,2,3,4-tetrahydrocarbazole (Note: Numbering changes in carbazole system, but relative positions remain 7-Br/5-OMe in the indole core).

Case Studies in Drug Discovery

The 7-bromo-5-methoxyindole core, accessible via this hydrazine, is a validated scaffold in several therapeutic areas.

A. Melatonin Receptor Agonists (MT2 Selectivity)

Research has shown that 7-substituted melatonin analogues exhibit enhanced binding affinity and selectivity for the MT2 receptor .[1]

-

Synthesis: Fischer indolization of 2-bromo-4-methoxyphenylhydrazine with 4-aminobutanal diethyl acetal (or equivalent aldehyde precursor) yields 7-bromo-5-methoxytryptamine.

-

Function: The 7-bromo group occupies a specific hydrophobic pocket in the GPCR, improving potency compared to the unsubstituted parent compound.

-

Reference: 7-Substituted-melatonin analogues: Effect of substituents on potency. (See Ref 1).

B. IKK-β Inhibitors

Indole-7-carboxamides are potent inhibitors of IKK-β (Inhibitor of Nuclear Factor Kappa B Kinase).[1][11]

-

Workflow:

-

Synthesize 7-bromo-5-methoxyindole using the hydrazine building block.[1]

-

Carbonylation: Use Palladium-catalyzed carbonylation (Pd(OAc)₂, CO gas, MeOH) to convert the 7-Br handle into a 7-COOMe ester.

-

Amidation: Convert ester to carboxamide.

-

-

Advantage: This route is significantly shorter than attempting to functionalize the 7-position of a pre-formed indole via lithiation, which is often incompatible with the 5-methoxy group.

C. Indazole Synthesis (Lenacapavir Intermediates)

While Lenacapavir uses a chloro-fluoro indazole, the 7-bromo-5-methoxyindazole analog is synthesized by reacting the diazonium salt of the precursor aniline (or the hydrazine itself via specific cyclization methods) to form the indazole core. The 7-bromo position is then available for cross-coupling to extend the carbon skeleton.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1]

-

Skin Sensitization: High potential for allergic skin reactions.[1]

-

Genotoxicity: Hydrazines are potential mutagens.[1] Handle with extreme care.

Operational Safety Protocols:

-

Containment: All weighing and transfers must be performed inside a fume hood or a powder containment enclosure.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1] A P3/N95 dust mask is recommended if handling the dry hydrochloride salt outside a hood.[1]

-

Decontamination: Spills should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before cleanup.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrazines can oxidize and darken upon exposure to air and light.[1]

References

-

Melatonin Analogues: Spadoni, G., et al. "7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity."[12] Journal of Medicinal Chemistry, 1997 , 40(12), 1990-1993.

-

Fischer Indole Mechanism: Hughes, D. L.[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993 , 25(6), 607-632.

-

IKK-β Inhibitors: Murata, T., et al. "Discovery of a novel series of potent, selective inhibitors of IKK-β." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(8), 2255-2258. [11]

-

Indazole Synthesis: Zhang, H., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine."[3][4] Molecules, 2024 , 29(2), 2705.[1]

-

Building Block Data: PubChem Compound Summary for CID 10899671 (2-Bromo-4-methoxyaniline).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of (2-Bromo-4-methoxyphenyl)hydrazine

[1]

Executive Summary

This technical guide details the physicochemical properties, solubility profiles, and handling protocols for (2-Bromo-4-methoxyphenyl)hydrazine (and its hydrochloride salt).[1] As a critical intermediate in the synthesis of 7-bromo-5-methoxyindoles via the Fischer Indole Synthesis and a coupling partner in palladium-catalyzed cross-couplings, understanding its solubility behavior is paramount for yield optimization.

Crucial Distinction: Researchers must distinguish between the Free Base (lipophilic, air-sensitive) and the Hydrochloride Salt (hydrophilic, stable solid).[1] This guide addresses both forms.

Physicochemical Profile & Mechanistic Insights[1][3][4]

The solubility of (2-Bromo-4-methoxyphenyl)hydrazine is governed by the interplay between the polar hydrazine moiety and the lipophilic, sterically crowded aryl core.[1]

| Feature | Chemical Implication |

| Hydrazine Group (-NHNH₂) | H-Bonding: Acts as both donor and acceptor.[2] High affinity for polar protic solvents (MeOH, EtOH).[1] Basicity: Readily protonates to form salts, drastically altering solubility. |

| 2-Bromo Substituent | Steric Shielding: The ortho-bromo group shields the hydrazine nitrogens, slightly reducing nucleophilicity compared to the non-brominated analog.[1] Lipophilicity: Increases |

| 4-Methoxy Group | Electronic Effect: Electron-donating group (EDG) increases electron density on the ring, making the hydrazine more prone to oxidation (turning samples dark red/brown).[1] |

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the physical form of the compound.

Table 1: Solubility Profile

Qualitative solubility at 25°C unless otherwise noted.[2][1]

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Context |

| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Ideal for stock solutions and biological assays.[2] |

| DMF | High | High | Common for Pd-catalyzed coupling reactions.[2] | |

| Acetonitrile | Moderate | Low | Often used in reflux for condensation reactions.[2] | |

| Polar Protic | Methanol/Ethanol | High | Moderate (High with heat) | Preferred for recrystallization and Fischer Indole synthesis.[2] |

| Water (Neutral) | Insoluble | High | Biphasic reactions; aqueous workups.[2][1] | |

| Acetic Acid | Soluble (Forms salt) | Soluble | Classic solvent for Fischer Indole cyclization.[2] | |

| Chlorinated | DCM / Chloroform | High | Insoluble | Critical: Used to extract the Free Base from aqueous basic solutions.[2] |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Insoluble | Used as an anti-solvent to precipitate the product.[2] |

| Ethers | THF | High | Low | General synthesis solvent; requires free base.[2] |

| Diethyl Ether | Moderate | Insoluble | Washing impurities from the crude HCl salt.[2] |

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on the chemical form of the hydrazine.

Experimental Protocols

Protocol A: Generating the Free Base from HCl Salt

Most commercial sources supply the hydrochloride salt due to its superior stability. For reactions requiring the free amine (e.g., Pd-catalyzed cross-coupling), fresh generation is required.[1]

-

Suspension: Suspend 1.0 equivalent of (2-Bromo-4-methoxyphenyl)hydrazine HCl in Dichloromethane (DCM) (approx. 10 mL per gram).

-

Neutralization: Add 1.2 equivalents of 1M NaOH or saturated NaHCO₃ solution.

-

Extraction: Stir vigorously for 10–15 minutes until the solid dissolves and transfers to the organic layer.

-

Separation: Separate the organic layer.[2] Extract the aqueous layer once more with DCM.[2]

-

Drying: Dry the combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentration: Filter and evaporate the solvent in vacuo at <30°C.

-

Note: The resulting oil/solid is air-sensitive.[2] Use immediately or store under Argon.

-

Protocol B: Recrystallization (Purification)

Oxidized impurities (diazenes) appear as dark red/brown contaminants.[2][1]

-

Solvent: Use Ethanol (EtOH) .[2]

-

Dissolution: Heat EtOH to reflux. Add the crude hydrazine HCl salt slowly until saturation is reached.

-

Hot Filtration: If insoluble black specks remain, filter the hot solution quickly through a glass frit or Celite pad.[2]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the off-white/pale-yellow crystals and wash with cold Diethyl Ether (to remove surface oxidation).

Stability & Handling Risks[1][2][5]

Oxidation Sensitivity

Aryl hydrazines are prone to auto-oxidation in air, forming azobenzenes and tars.[1]

-

Visual Indicator: Pure compound is off-white/pale yellow.[2] Darkening to orange/red indicates decomposition.[2]

-

Mitigation: Store the HCl salt at -20°C. Store the Free Base only under inert atmosphere (N₂/Ar).

Safety (E-E-A-T)

Application Context: Fischer Indole Synthesis

The primary utility of this molecule is building the indole core. The 2-bromo substituent is strategic, often serving as a handle for further functionalization (e.g., Suzuki coupling) after the indole is formed.[1]

Workflow Visualization

Figure 2: Synthetic workflow for converting the hydrazine to an indole scaffold.

References

-

PubChem. (n.d.).[2] (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride.[2][3] National Library of Medicine.[2] Retrieved from [Link] (Note: Link to analogous 4-methoxy HCl salt structure for property verification).

-

MDPI. (2023).[2] Synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (Demonstrates solubility of bromo-indole precursors). Retrieved from [Link][2][1]

A Comprehensive Safety and Handling Guide for (2-Bromo-4-methoxyphenyl)hydrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-methoxyphenyl)hydrazine, with CAS Number 299165-34-7 and molecular formula C₇H₉BrN₂O, is a substituted hydrazine derivative utilized in synthetic chemistry, often as an intermediate in the development of pharmaceutical compounds and other complex organic molecules.[1] While specific safety data for this exact compound is not extensively published, its chemical structure, dominated by the hydrazine functional group, dictates a stringent and cautious approach to its handling.

This guide provides a comprehensive safety framework by synthesizing data from the parent compound, hydrazine, and closely related phenylhydrazine analogs. As a Senior Application Scientist, the core principle of this guide is proactive risk mitigation. The protocols and insights herein are designed to establish a self-validating system of safety, ensuring that researchers can leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety. The causality behind each recommendation is explained to empower scientists with a deep understanding of the hazards and the rationale for control measures.

Section 1: The Inherent Hazard Profile of a Substituted Hydrazine

The toxicological and safety profile of (2-Bromo-4-methoxyphenyl)hydrazine is fundamentally derived from its hydrazine core. Hydrazine and its derivatives are a class of compounds known for their significant health risks, including high reactivity, corrosivity, and potential carcinogenicity.[2][3][4][5][6]

The Hydrazine Core: A Foundation of High-Risk Properties

The unsubstituted hydrazine (N₂H₄) molecule is a highly reactive reducing agent and a strong base that is classified as acutely toxic, corrosive, and a suspected human carcinogen.[2][3][5][7] Key hazards associated with the hydrazine moiety include:

-

Acute and Chronic Toxicity: Hydrazines can be toxic by all routes of exposure—inhalation, ingestion, and dermal contact.[8] Systemic effects can target the central nervous system, liver, kidneys, and red blood cells.[2][5] Symptoms of acute exposure can include headache, dizziness, nausea, shortness of breath, and convulsions.[2][3]

-

Corrosivity: Direct contact with hydrazine and its derivatives can cause severe chemical burns to the skin, eyes, and respiratory tract.[2][3][4][7] Eye contact is particularly dangerous and can lead to permanent damage.[9]

-

Carcinogenicity and Mutagenicity: Hydrazine is handled as a carcinogen and mutagen with extreme caution.[2] The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.

-

Flammability and Reactivity: Hydrazine is a flammable and dangerously reactive compound that can ignite spontaneously in air when in contact with porous materials.[2][5] It reacts violently with oxidizing agents and acids.[3][7]

Anticipated GHS Hazard Classification

While a specific, official GHS classification for (2-Bromo-4-methoxyphenyl)hydrazine is not universally established, a conservative classification can be extrapolated from analogous compounds like 4-Methoxyphenylhydrazine hydrochloride.[10][11][12][13] Researchers must handle the compound as if it meets, at a minimum, the criteria outlined in the table below.

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10][11][12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[10][11][12] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[10][11][12] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[14] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation[14] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[10][11][12] |

| Carcinogenicity | Category 1B / 2 | H350/H351: May cause cancer or Suspected of causing cancer (based on hydrazine core) |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Physicochemical Properties

Understanding the physical properties is crucial for assessing exposure risk and designing appropriate controls.

| Property | Value | Source |

| CAS Number | 299165-34-7 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1][15] |

| Molecular Weight | 217.06 g/mol | [1] |

Section 2: A Risk-Based Workflow for Safe Handling

A multi-layered approach, known as the Hierarchy of Controls, is essential for mitigating the risks associated with (2-Bromo-4-methoxyphenyl)hydrazine. This framework prioritizes the most effective control measures to protect laboratory personnel.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Primary Barrier

Due to the significant inhalation toxicity and potential carcinogenicity of hydrazine derivatives, all handling of (2-Bromo-4-methoxyphenyl)hydrazine must be performed within a properly functioning and certified chemical fume hood.[4][16][17] The fume hood serves as the primary engineering control to capture vapors and dust at the source, preventing inhalation exposure. Workstations must also be equipped with an accessible eyewash station and safety shower.[17][18]

Administrative Controls: Standardizing Safe Practices

Robust administrative controls are critical for ensuring consistent and safe handling.

-

Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling, storage, and disposal of (2-Bromo-4-methoxyphenyl)hydrazine is mandatory. This SOP must be read and understood by all personnel before they are authorized to work with the compound.[4]

-

Training: All users must receive documented training on the specific hazards of hydrazine derivatives, the contents of this safety guide, the lab-specific SOP, and emergency procedures.[4]

Personal Protective Equipment (PPE): The Final Defense

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The causality for each piece of PPE is to prevent a specific route of exposure.

| Protection Type | Specific Requirement | Rationale |

| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile). Inspect gloves for tears or holes before each use. Remove gloves using the proper technique to avoid skin contact.[4][5][16] | Prevents dermal absorption, a significant route of exposure for hydrazines.[2] |

| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashing or handling larger quantities.[4][16] | Protects against splashes which can cause severe, irreversible eye damage.[2][9] |

| Skin & Body Protection | A buttoned, long-sleeved lab coat must be worn. For larger-scale operations, chemically resistant aprons or suits may be required.[4][10] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. For emergencies or situations where the fume hood is not available or may be insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][9][17] | Prevents inhalation of toxic and potentially carcinogenic vapors or dust. |

Section 3: Protocols for Handling, Storage, and Disposal

Step-by-Step Safe Handling Protocol

-

Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

-

Work Area Setup: Confirm the chemical fume hood is operational (check airflow monitor). Place absorbent, disposable bench paper on the work surface to contain minor spills.

-

Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use the smallest quantity of material necessary for the experiment.

-

Transfer: When transferring the compound, keep containers sealed as much as possible and perform all transfers over a secondary containment tray.

-

Post-Handling: Upon completion of the work, decontaminate the work surface. Tightly seal the primary container of (2-Bromo-4-methoxyphenyl)hydrazine.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Immediately wash hands and forearms thoroughly with soap and water after handling is complete.[4][14] Do not eat, drink, or smoke in the laboratory.[19][20]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release or dangerous reactions.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[5][17][21]

-

Container: Keep the container tightly closed and stored upright.[19][22]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and metals.[5][11] It should be stored in a cabinet approved for flammable liquids if its flashpoint is low, which is common for hydrazine derivatives.[5]

Waste Disposal

All waste materials contaminated with (2-Bromo-4-methoxyphenyl)hydrazine, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

-

Dispose of the waste through your institution's EHS program in accordance with all local, state, and federal regulations.[10][19][20]

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Flowchart for immediate actions following an accidental exposure.

First-Aid Measures for Exposure

-

In case of Skin Contact: Immediately remove all contaminated clothing and shoes.[5][14] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[10][19] Seek immediate medical attention.[2][21]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19][21][23] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[2]

-

In case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10][14][19] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[2][19] Seek immediate medical attention.[2] Medical observation for 24 to 48 hours may be recommended as pulmonary edema can be delayed.[2]

-

In case of Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][19]

Spill Management

-

Small Spills (contained within a fume hood): If you are trained and it is safe to do so, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels or sawdust.[7] Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area.

-

Large Spills (or any spill outside a fume hood): Do not attempt to clean up the spill.[4] Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Immediately contact your institution's EHS or emergency response team and provide them with the identity and quantity of the spilled material.[4]

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine.

- International Labour Organization. (2009). International Chemical Safety Cards (ICSC): 0281 - HYDRAZINE.

- International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: HYDRAZINE.

- Fisher Scientific. (2009). Safety Data Sheet: Hydrazine.

- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxyphenylhydrazine hydrochloride.

- Appchem. (n.d.). (2-bromo-4-methoxyphenyl)hydrazine | 299165-34-7.

- Nexchem Ltd. (2015). Safety Data Sheet: HYDRAZINE HYDRATE 7.5%W/W.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Hydrazine.

- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

- Echemi. (2019). (4-Methoxyphenyl)hydrazine hydrochloride Safety Data Sheets.

- Fisher Scientific. (2025). Safety Data Sheet: Hydrazine hydrate.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: (2-Bromo-4-fluorophenyl)hydrazine hydrochloride.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine, (4-bromophenyl)-, monohydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Bromo-4-nitrophenyl)hydrazine;hydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride.

- Fisher Scientific. (2022). Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methoxyphenylacetic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723904, 4-Methoxyphenylhydrazine hydrochloride.

- U.S. Environmental Protection Agency. (2025). Computational Toxicology and Exposure Online Resources: (2-bromo-4-methylphenyl)hydrazine - Hazard.

- Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine hydrochloride 95%.

- PubChemLite. (2026). (2-bromo-4-methoxyphenyl)hydrazine hydrochloride (C7H9BrN2O).

- Public Health England. (2016). Hydrazine - Incident management. GOV.UK.

- University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety.

Sources

- 1. appchemical.com [appchemical.com]

- 2. nj.gov [nj.gov]

- 3. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. HYDRAZINE [training.itcilo.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. PubChemLite - (2-bromo-4-methoxyphenyl)hydrazine hydrochloride (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. nexchem.co.uk [nexchem.co.uk]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. combi-blocks.com [combi-blocks.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Melatonin Analogues via Fischer Indolization of 4-Methoxyphenylhydrazine Derivatives

Abstract

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating circadian rhythms.[1] Its therapeutic potential, along with that of its synthetic analogues, extends to a variety of applications including sleep disorders, neurodegenerative diseases, and inflammation-associated pathologies.[1] The indole nucleus is the core scaffold of these molecules, and its synthesis is a critical aspect of drug development in this area.[2][3] This technical guide provides an in-depth exploration of a robust and versatile method for synthesizing melatonin analogues: the Fischer indole synthesis, commencing with 4-methoxyphenylhydrazine derivatives. We will dissect the mechanistic underpinnings of this classic reaction, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, offering researchers a comprehensive resource for the design and execution of synthetic strategies targeting novel melatoninergic agents.

Introduction: The Significance of the Melatoninergic Scaffold

The melatonin molecule can be deconstructed into three key pharmacophoric components: the 5-methoxy group, the N-acetyl side chain, and the indole core which acts as a structural spacer.[2][3] Alterations to any of these components can modulate receptor affinity (for MT1 and MT2 receptors), selectivity, and pharmacokinetic properties. The development of synthetic analogues like Agomelatine and Ramelteon highlights the therapeutic success of modifying the core melatonin structure.[1]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely applied methods for constructing the indole ring system.[4][5] Its enduring utility lies in its convergence, flexibility, and the relative accessibility of its starting materials: an arylhydrazine and a suitable aldehyde or ketone. For the synthesis of melatonin and its direct analogues, 4-methoxyphenylhydrazine is the indispensable starting material, as it directly installs the crucial 5-methoxy substituent onto the resulting indole nucleus.[6]

This guide focuses on leveraging this powerful reaction to create a diverse range of melatonin analogues, providing both the theoretical foundation and practical, field-tested protocols for success.

The Core Transformation: Mechanistic Insights into the Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazone into an indole.[4][7] The reaction is typically performed by heating the arylhydrazine and the carbonyl compound in the presence of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[4][7] The process can be conceptually divided into several key stages, each driven by specific chemical principles. Understanding this mechanism is paramount for troubleshooting and adapting the reaction to new substrates.

The overall transformation can be summarized as follows:

Caption: High-level overview of the Fischer Indole Synthesis workflow.

A more detailed, step-by-step mechanistic breakdown provides critical insights:[4][5][8]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with an aldehyde or ketone to form the corresponding 4-methoxyphenylhydrazone. This is a standard imine formation reaction.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (an 'ene-hydrazine'). This step is crucial as it positions the atoms for the subsequent rearrangement. The carbonyl compound must possess at least two alpha-hydrogens for this to occur.[7]

-

[9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming event occurs: a[9][9]-sigmatropic rearrangement (analogous to a Cope rearrangement). This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond, creating a di-imine intermediate. Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[4]

-

Aromatization & Cyclization: The di-imine intermediate undergoes rearomatization of the benzene ring, which drives the reaction forward. This is followed by an acid-catalyzed intramolecular attack of one of the amine nitrogens onto the imine carbon, forming a five-membered ring (an aminal).

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia (NH₃) from the aminal intermediate, which results in the formation of the stable, aromatic indole ring.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid is essential for several steps: it catalyzes both the initial hydrazone formation and the final ammonia elimination, and it protonates the ene-hydrazine to facilitate the critical[9][9]-sigmatropic rearrangement.[4][7] The choice and strength of the acid can influence regioselectivity when using unsymmetrical ketones.[7]

-

Solvent & Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[10] Solvents like acetic acid or ethanol are common; sometimes the reaction is run in a higher-boiling solvent or even neat with a catalyst like polyphosphoric acid.[8] Acetic acid can conveniently serve as both a solvent and a Brønsted acid catalyst.[11]

Experimental Protocols: A Step-by-Step Guide

This section outlines a representative two-step synthesis for a melatonin analogue, starting from 4-methoxyphenylhydrazine hydrochloride and a protected amino-aldehyde equivalent.

Step 1: Fischer Indole Synthesis to form 5-Methoxytryptamine Core

This protocol uses a surrogate for 4-aminobutanal to construct the tryptamine side chain in a single pot.

Materials & Reagents:

-

4-Methoxyphenylhydrazine hydrochloride

-

N-allylacetamide (or other suitable aminobutanal surrogate)

-

Acetic Acid (Glacial)

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide (for neutralization)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate or Sodium Sulfate (for drying)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and the chosen aminobutanal surrogate (1.1 equivalents).

-

Solvent Addition: Add a mixture of glacial acetic acid and ethanol (e.g., a 1:1 v/v mixture). The volume should be sufficient to create a stirrable slurry.

-

Indolization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Acidification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the solvents. Add a dilute aqueous solution of hydrochloric acid to protonate the resulting tryptamine.

-

Work-up - Extraction (1): Wash the acidic aqueous layer with a nonpolar solvent like diethyl ether or hexane to remove non-basic impurities. Discard the organic layer.

-

Work-up - Basification: Cool the aqueous layer in an ice bath and carefully add a concentrated solution of sodium hydroxide until the pH is >10. This deprotonates the tryptamine, making it soluble in organic solvents.

-

Work-up - Extraction (2): Extract the basic aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxytryptamine analogue.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: N-Acetylation to Yield the Final Melatonin Analogue

This is the final step to append the N-acetyl group, characteristic of melatonin.

Materials & Reagents:

-

5-Methoxytryptamine analogue (from Step 1)

-

Acetic Anhydride

-

Dichloromethane (or other suitable aprotic solvent)

-

Triethylamine or Pyridine (as a base)

-

4-Dimethylaminopyridine (4-DMAP) (optional catalyst)[12]

-

Saturated Sodium Bicarbonate solution

-

Brine

Protocol:

-

Reaction Setup: Dissolve the 5-methoxytryptamine analogue (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0-5 °C using an ice bath.

-

Base and Reagent Addition: Add a base such as triethylamine or pyridine (1.5 equivalents). Then, add acetic anhydride (1.2 equivalents) dropwise to the cooled, stirring solution.[13] For less reactive amines, a catalytic amount of 4-DMAP can be added to accelerate the reaction.[12]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[12] Monitor the disappearance of the starting material by TLC.

-

Work-up - Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride and acid byproducts.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with dichloromethane.

-

Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude N-acetyl-5-methoxytryptamine analogue (melatonin analogue) is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[13]

Table 1: Representative Reaction Parameters

| Parameter | Step 1: Fischer Indolization | Step 2: N-Acetylation |

| Key Reagents | 4-Methoxyphenylhydrazine HCl, Carbonyl | 5-Methoxytryptamine, Acetic Anhydride |

| Catalyst/Solvent | Acetic Acid, H₂SO₄, or ZnCl₂ in Ethanol/AcOH | Triethylamine or Pyridine in DCM |

| Temperature | 80 - 120 °C (Reflux) | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours |

| Yield (Typical) | 60 - 85% | 85 - 95%[12] |

| Purification Method | Column Chromatography / Recrystallization | Recrystallization / Column Chromatography |

Product Analysis and Characterization

Rigorous characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to look for in a typical melatonin analogue include the aromatic protons of the indole ring, the singlet for the 5-methoxy group (~3.8 ppm), the methylene protons of the ethylamine side chain, and the singlet for the N-acetyl methyl group (~2.0 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. Fragmentation patterns can provide further structural evidence.[14] For melatonin, a characteristic fragment ion is observed at m/z 174, corresponding to the cleavage of the side chain.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole (~3400 cm⁻¹) and the amide C=O stretch (~1620-1650 cm⁻¹).

-

Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid product. Melatonin itself has a reported melting point in the range of 114-117 °C.[12]

Conclusion and Future Directions

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and provides a powerful and adaptable platform for the synthesis of melatonin and its analogues. By carefully selecting the carbonyl partner for 4-methoxyphenylhydrazine, researchers can systematically modify the tryptamine side chain to explore structure-activity relationships (SAR) at the MT1 and MT2 receptors. Further modifications, such as substituting the phenylhydrazine starting material, can unlock analogues with altered electronic properties on the indole core. This guide provides the fundamental knowledge and practical protocols necessary for researchers in drug development to confidently apply this methodology in their quest for novel therapeutics targeting the melatoninergic system.

References

-

Garratt, P. J., & Tsotinis, A. (2007). Synthesis of compounds as melatonin agonists and antagonists. Mini Reviews in Medicinal Chemistry, 7(10), 1075-1088. [Link]

-

Tsotinis, A., & Papanastasiou, I. P. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. [Link]

-

Zhao, D., et al. (2021). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. ScienceOpen. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

(2003). SHORT SYNTHESES OF MELATONIN. [Link]

-

Stavn, V., et al. (2018). Spectroscopic Analysis of Melatonin in the Terahertz Frequency Range. MDPI. [Link]

-

Alves, S., et al. (2025). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal Research Reviews. [Link]

-

Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. University of Regensburg Publication Server. [Link]

-

Al-Azzawi, W. A. M., & Al-Razzak, A. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

- CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

- CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.

-

Onk, D., et al. (2016). Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives. PMC. [Link]

-

JEOL. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. [Link]

-

Brandt, S. D., et al. (2025). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

-

University of Bristol. Melatonin. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine.

Sources

- 1. The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]

- 13. Melatonin [ch.ic.ac.uk]

- 14. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 7-Bromo-5-methoxyindoles from Aryl Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Bromo-5-methoxyindoles

The indole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, the 7-bromo-5-methoxyindole framework is a key building block in the synthesis of various therapeutic agents, including those targeting cancer and neurological disorders.[3][4][5] The strategic placement of the bromo and methoxy groups allows for further functionalization, enabling the development of a diverse library of molecules with tailored pharmacological properties. This guide provides a detailed examination of the synthesis of 7-bromo-5-methoxyindoles from aryl hydrazines, with a focus on the well-established Fischer indole synthesis.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole ring.[2][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[1][8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The initial step is the condensation of a substituted phenylhydrazine, in this case, (4-bromo-2-methoxyphenyl)hydrazine, with a suitable aldehyde or ketone to form a phenylhydrazone.[6][8]

-

Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine isomer.[8][9]

-

[10][10]-Sigmatropic Rearrangement: A key step in the mechanism is a[10][10]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond and leads to a di-imine intermediate.[8][9]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and the elimination of ammonia to yield the final aromatic indole product.[8][9]

Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction.[9][11] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Mechanistic Pathway of the Fischer Indole Synthesis

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Bromo-5-methoxy-2-methylindole

This protocol details the synthesis of 7-bromo-5-methoxy-2-methylindole from (4-bromo-2-methoxyphenyl)hydrazine and acetone.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (4-bromo-2-methoxyphenyl)hydrazine | C₇H₉BrN₂O | 217.07 | 5.0 g | 23.0 |

| Acetone | C₃H₆O | 58.08 | 10 mL | Excess |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | 50 g | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromo-2-methoxyphenyl)hydrazine (5.0 g, 23.0 mmol).

-

Hydrazone Formation (in situ): To the flask, add acetone (10 mL) and stir the mixture at room temperature for 30 minutes.

-

Cyclization: Carefully add polyphosphoric acid (50 g) to the reaction mixture. The addition is exothermic, and the flask may need to be cooled in an ice bath.

-

Heating: Heat the reaction mixture to 90-100°C with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice (approx. 200 g).

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromo-5-methoxy-2-methylindole.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of 7-bromo-5-methoxy-2-methylindole.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete hydrazone formation. Insufficient acid catalyst. Low reaction temperature. | Ensure the aryl hydrazine and carbonyl compound are stirred for an adequate time before adding the acid. Increase the amount of PPA. Ensure the reaction temperature is maintained at 90-100°C. |

| Formation of multiple products | Side reactions due to high temperature. Use of an unsymmetrical ketone. | Lower the reaction temperature and increase the reaction time. Use a symmetrical ketone or an aldehyde to avoid regioisomers.[8] |

| Difficulty in product isolation | Product is soluble in the aqueous layer. Emulsion formation during extraction. | Perform additional extractions. Add brine to the aqueous layer to break the emulsion. |

Conclusion

The Fischer indole synthesis provides a robust and versatile method for the preparation of 7-bromo-5-methoxyindoles from readily available aryl hydrazines. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize these valuable building blocks for applications in drug discovery and materials science. The protocol and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of substituted indoles.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubMed. A three-component Fischer indole synthesis. [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

-